2-(Benzyloxy)-1-bromo-4-fluorobenzene
Description
Properties
IUPAC Name |
1-bromo-4-fluoro-2-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO/c14-12-7-6-11(15)8-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVBPRJVAJMBHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50598220 | |
| Record name | 2-(Benzyloxy)-1-bromo-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202857-88-3 | |
| Record name | 2-(Benzyloxy)-1-bromo-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Benzylation Followed by Regioselective Bromination
This approach begins with 4-fluorophenol , which is benzylated at the 2-position using benzyl bromide and potassium carbonate in DMF. The resulting 2-benzyloxy-4-fluorobenzene is then subjected to directed ortho-metalation (DoM) using a strong base such as lithium diisopropylamide (LDA). Deprotonation at the position ortho to the benzyloxy group generates a lithium intermediate, which reacts with electrophilic bromine sources (e.g., Br₂ or N-bromosuccinimide) to install bromine at the 1-position.
Key Reaction Conditions:
-
Benzylation : 4-fluorophenol, benzyl bromide, K₂CO₃, DMF, 20°C, 5 hours (yield: 87%).
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Bromination : LDA (2.2 equiv), THF, -78°C; Br₂ (1.1 equiv), -78°C to room temperature.
This method’s success hinges on the directing ability of the benzyloxy group, which ensures regioselectivity. Challenges include the sensitivity of LDA to moisture and the need for low temperatures.
Halogen Exchange Reactions
Fluorine-Bromine Exchange in Polyhalogenated Arenes
In a less common route, 2-benzyloxy-1,4-dibromobenzene undergoes halogen exchange using a fluorinating agent such as KF in the presence of a crown ether. This method leverages the differing reactivity of bromine atoms at positions 1 and 4, though achieving selectivity remains difficult.
Example Protocol:
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Substrate : 2-benzyloxy-1,4-dibromobenzene (10 mmol).
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Reagent : KF (15 mmol), 18-crown-6 (1 mmol), DMF, 120°C, 24 hours.
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Outcome : Partial substitution of bromine at position 4 with fluorine, yielding the target compound alongside byproducts.
This route is limited by side reactions and moderate yields, making it less practical than direct functionalization.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and minimal waste. Continuous flow reactors have been explored for the benzylation step, reducing reaction times and improving heat management. For bromination, electrochemical methods using NaBr and acetic acid under controlled potentials offer a greener alternative to traditional Br₂.
Comparative Analysis of Methods:
Mechanistic Insights and Optimization
Role of Phase-Transfer Catalysts
The addition of tetrabutylammonium iodide (TBAB) in benzylation reactions enhances solubility and accelerates nucleophilic substitution by stabilizing the transition state. This is critical for achieving high yields under mild conditions.
Solvent Effects
Polar aprotic solvents like DMF facilitate SN2 mechanisms in benzylation, while THF is preferred for DoM due to its ability to dissolve strong bases like LDA.
Purification Challenges
Silica gel chromatography remains the standard for isolating the target compound, though recrystallization from hexane/ethyl acetate mixtures has been reported for industrial batches.
Emerging Methodologies
Recent advances in photoredox catalysis enable C–H bromination under visible light irradiation. For instance, using Ru(bpy)₃²⁺ as a catalyst and N-bromosuccinimide (NBS) as the bromine source, selective bromination of 2-benzyloxy-4-fluorobenzene at the 1-position has been demonstrated in preliminary studies . Yields up to 65% have been achieved, with further optimization ongoing.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1-bromo-4-fluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation: The benzyloxy group can be oxidized to a benzoic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom, yielding 2-(Benzyloxy)-4-fluorobenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium or potassium salts of the nucleophile in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acetic acid.
Major Products
Nucleophilic Substitution: Substituted derivatives such as 2-(Benzyloxy)-1-amino-4-fluorobenzene.
Oxidation: 2-(Benzyloxy)-4-fluorobenzoic acid.
Reduction: 2-(Benzyloxy)-4-fluorobenzene.
Scientific Research Applications
2-(Benzyloxy)-1-bromo-4-fluorobenzene is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the preparation of functional materials, such as liquid crystals and polymers, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1-bromo-4-fluorobenzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The presence of the benzyloxy and fluorine groups can influence the reactivity and selectivity of the compound in these reactions .
Comparison with Similar Compounds
Table 1: Substituent Comparison
Key Observations :
- Electronic Effects : Fluorine’s electron-withdrawing nature at C4 activates the ring for electrophilic substitution at meta positions, while bromine at C1 acts as a leaving group in cross-coupling reactions.
- Halogen Diversity : Compounds with chlorine (e.g., ) exhibit stronger deactivation compared to fluorine, altering reaction pathways and regioselectivity.
Reactivity in Cross-Coupling Reactions
Table 2: Reactivity Profiles
Research Findings :
Table 3: Hazard Comparison
Notes :
- The target compound’s hazards align with structurally related bromo/fluoro derivatives .
Biological Activity
2-(Benzyloxy)-1-bromo-4-fluorobenzene (CAS No. 202857-88-3) is an organic compound characterized by a benzene ring substituted with a benzyloxy group, a bromine atom, and a fluorine atom. This unique structure imparts various chemical and biological properties that make it a subject of interest in medicinal chemistry and drug discovery. The combination of electron-withdrawing and electron-donating groups influences its reactivity, interactions, and potential therapeutic applications.
The molecular formula of this compound is C₁₃H₁₀BrF, with a molecular weight of approximately 281.12 g/mol. The presence of the bromine atom allows for nucleophilic substitution reactions, while the fluorine atom can enhance binding affinity to biological targets, making this compound a versatile building block in organic synthesis.
Biological Activity
Research indicates that compounds similar to this compound can interact with various biological targets, including enzymes and proteins involved in metabolic pathways. Notably, benzyloxy derivatives have shown potential effects on glucose-dependent insulin secretion, suggesting applications in diabetes treatment.
The mechanisms by which this compound exerts its biological activity include:
- Enzyme Inhibition : Studies have highlighted its role in modulating pathways involving leukotriene A-4 hydrolase and mitogen-activated protein kinase 14 (MAPK14), indicating potential therapeutic applications in inflammation and cancer.
- Receptor Interaction : The compound may bind to specific receptors or enzymes, disrupting biological pathways that lead to therapeutic effects.
Case Studies
Several studies have explored the biological activity of related compounds:
- Glucose Regulation : A study demonstrated that benzyloxy derivatives can enhance insulin secretion in pancreatic beta-cells, indicating their potential as antidiabetic agents.
- Anti-inflammatory Effects : Research has shown that certain derivatives can inhibit leukotriene synthesis, which is crucial in inflammatory responses.
- Cancer Research : Investigations into the effects on MAPK14 suggest that these compounds may have anticancer properties by influencing cell proliferation pathways.
Comparative Analysis
The following table summarizes structural comparisons with similar compounds and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(Benzyloxy)-1-bromo-4-chlorobenzene | Chlorine instead of fluorine | Different reactivity due to chlorine's properties |
| 2-(Benzyloxy)-1-bromo-4-methylbenzene | Methyl group instead of fluorine | Alters electronic properties compared to fluorine |
| 4-Bromofluorobenzene | Simple bromo and fluoro substitution | Lacks benzyloxy group, affecting solubility |
| 1-Bromo-4-fluorobenzene | No benzyloxy group | More straightforward reactivity |
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Formation of the Aryl Halide : Starting from fluorobenzene and bromine under catalytic conditions.
- Introduction of the Benzyloxy Group : Utilizing benzyl alcohol in nucleophilic substitution reactions.
Toxicological Profile
While the biological activity is promising, understanding the toxicity profile is crucial. Preliminary studies indicate potential acute toxicity at high doses, with median lethal doses (LD50) reported around 2,700 mg/kg for oral administration in rats . Further research is necessary to assess chronic exposure effects and environmental impact.
Q & A
Basic Questions
Q. What spectroscopic techniques are recommended to confirm the structure of 2-(Benzyloxy)-1-bromo-4-fluorobenzene?
- Answer :
- Nuclear Magnetic Resonance (NMR) : Use , , and NMR to assign substituent positions. For example, the benzyloxy group’s methylene protons typically resonate at δ 4.9–5.1 ppm, while aromatic protons show splitting patterns dependent on substituents .
- X-ray Crystallography : Single-crystal analysis (as demonstrated for 4-benzyloxy-2-bromo-1-methoxybenzene) provides unambiguous confirmation of regiochemistry and bond angles .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (CHBrFO: theoretical 295.99 g/mol).
Q. What are common synthetic routes to prepare halogenated benzyloxy-substituted aromatics like this compound?
- Answer :
- Electrophilic Substitution : Bromination of 2-(benzyloxy)-4-fluorobenzene using Br in the presence of FeBr or N-bromosuccinimide (NBS) under controlled conditions. Regioselectivity is influenced by the electron-donating benzyloxy group .
- Cross-Coupling Reactions : Use Suzuki-Miyaura coupling with boronic acid intermediates (e.g., 2-benzyloxy-4-fluorophenylboronic acid) to introduce bromine via palladium catalysis .
Q. How can researchers ensure purity during synthesis?
- Answer :
- Chromatography : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials and byproducts.
- Recrystallization : Use solvents like ethanol or dichloromethane/hexane mixtures to isolate high-purity crystals (>97% as per typical standards for organics) .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
- Answer :
- The benzyloxy group is electron-donating, activating the aromatic ring toward electrophilic substitution but deactivating toward nucleophilic substitution. In Suzuki couplings, the bromine atom (a good leaving group) reacts selectively with arylboronic acids. Fluorine’s electronegativity enhances stability but may reduce reactivity in polar solvents .
- Example: A study on 2-benzyloxy-4-fluorophenylboronic acid (CAS 848779-87-3) showed yields >80% in coupling reactions under inert atmospheres .
Q. What strategies mitigate regioselectivity challenges during functionalization?
- Answer :
- Protecting Groups : Introduce temporary groups (e.g., methoxymethoxy in 2-bromo-4-fluoro-1-(methoxymethoxy)-3-methylbenzene) to block undesired positions .
- Directed ortho-Metalation : Use lithium bases to direct bromination or fluorination to specific sites, leveraging the benzyloxy group’s directing effects .
Q. How can computational modeling predict the stability and reactivity of this compound?
- Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (e.g., C-Br: ~65 kcal/mol) to assess thermal stability.
- Molecular Dynamics : Simulate solvent interactions (e.g., DMF or THF) to optimize reaction conditions. Studies on similar bromo-fluorobenzenes suggest halogen bonding influences crystal packing .
Data Contradiction Analysis
Q. Discrepancies in reported melting points for halogenated benzyloxy derivatives: How to resolve?
- Answer :
- Variations arise from polymorphism or solvent-dependent crystallization. For example, 4-benzyloxy-2-bromo-1-methoxybenzene (CAS 729596-46-7) has a reported melting point range of 98–102°C, but impurities or hydrate formation can alter this. Validate via differential scanning calorimetry (DSC) and compare with crystallography data .
Methodological Tables
| Synthetic Method | Conditions | Yield | Reference |
|---|---|---|---|
| Electrophilic Bromination | Br, FeBr, CHCl, 0°C → RT | 65–75% | |
| Suzuki Coupling | Pd(PPh), NaCO, DMF/HO | 80–85% | |
| Recrystallization | Ethanol/Hexane (1:3) | >97% purity |
Key Research Applications
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
